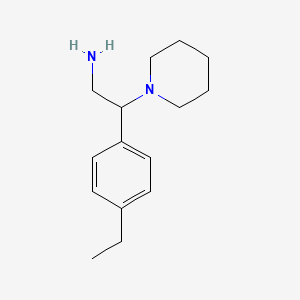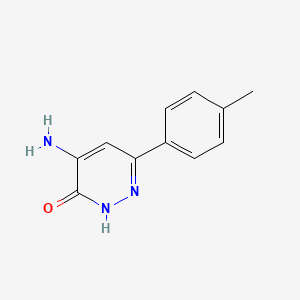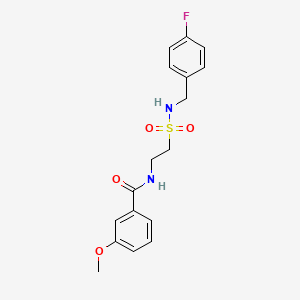![molecular formula C6H9ClO3S B2764235 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride CAS No. 2445792-06-1](/img/structure/B2764235.png)
2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enantiospecific Synthesis and Bicyclic Ring Systems
Research has demonstrated the use of related bicyclic structures in the enantiospecific synthesis of ring systems. For example, an enantioselective synthesis approach for derivatives of the azabicyclo[2.2.1]heptane ring system starting from trans-4-hydroxy-L-proline was described, leading to various derivatives with potential for further chemical modification and application in complex molecule synthesis (Houghton et al., 1993).
Gold-Catalyzed Cycloisomerization
Gold-catalyzed cycloisomerization has been applied to synthesize 3-oxa- and 3-azabicyclo[4.1.0]heptanes from allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, showcasing the versatility of related bicyclic structures in synthesizing complex molecules with high yields and diastereoselectivities (Miege et al., 2010).
Structural Analysis and Crystallography
The structural analysis of compounds like the oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride derivatives provides insights into the geometry and potential interactions in crystalline forms, which is essential for the development of materials and pharmaceutical compounds (Kelly et al., 2012).
Atmospheric Trace Analysis
The determination of trace amounts of hydrogen halides in the atmosphere through derivatization with bicyclic compounds like 7-oxabicyclo(4.1.0)heptane illustrates the application of such structures in environmental chemistry and analytical methodologies (Vierkorn-rudolph & Bächmann, 1981).
properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUFSGMYGINNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)
![2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B2764155.png)

![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)






![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)